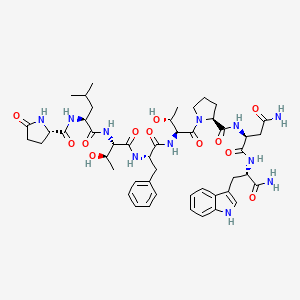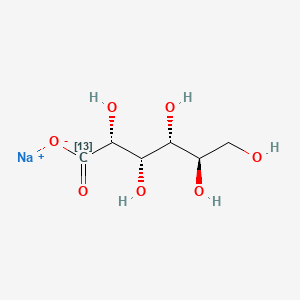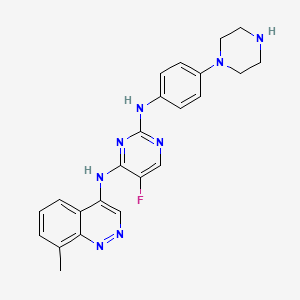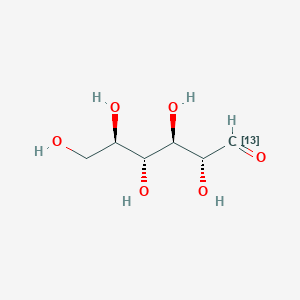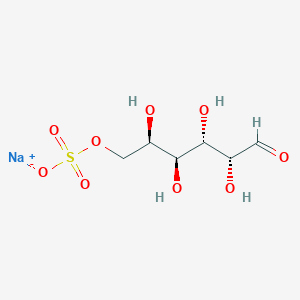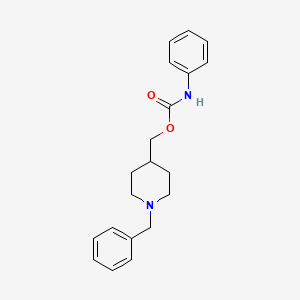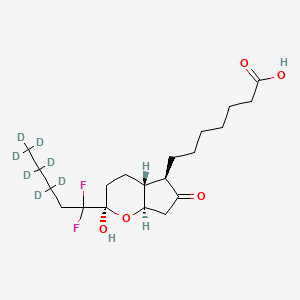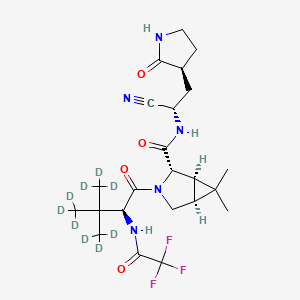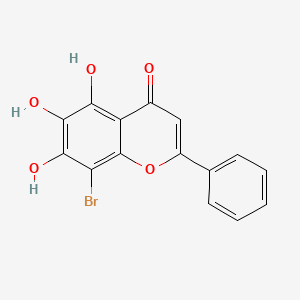
Dehydrobruceine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrobruceine B is a quassinoid compound isolated from the plant Brucea javanica. Quassinoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dehydrobruceine B is typically isolated from the seeds of Brucea javanica. The extraction process involves several steps, including solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). The compound is obtained as an amorphous powder with a molecular formula of C23H26O11 .
Industrial Production Methods: While the primary method of obtaining this compound is through natural extraction, there is ongoing research into synthetic methods to produce this compound on an industrial scale. These methods aim to replicate the natural biosynthetic pathways of Brucea javanica to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydrobruceine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of ketones or aldehydes, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Dehydrobruceine B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of quassinoids.
Biology: It is used to investigate the biological activities of quassinoids, including their cytotoxic and anti-inflammatory properties.
Medicine: this compound has shown potential as an anti-cancer agent, particularly in enhancing the cytotoxic effects of chemotherapeutic drugs like cisplatin.
Wirkmechanismus
Dehydrobruceine B exerts its effects primarily through the mitochondrial apoptotic pathway. It induces apoptosis in cancer cells by increasing the depolarization of the mitochondrial membrane potential and promoting the release of cytochrome c from mitochondria into the cytoplasm. This leads to the activation of caspase-3, caspase-9, and poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death. Additionally, this compound downregulates the protein levels of Bcl-xL and Bcl-2, which are anti-apoptotic proteins, and upregulates the pro-apoptotic protein Bax .
Vergleich Mit ähnlichen Verbindungen
Bruceantinol B: Another quassinoid isolated from Brucea javanica, known for its anti-inflammatory properties.
Bruceine A: A quassinoid with similar biological activities, including anti-cancer and anti-inflammatory effects.
Uniqueness of Dehydrobruceine B: this compound is unique due to its potent apoptotic effects on cancer cells and its ability to enhance the cytotoxicity of chemotherapeutic agents like cisplatin. Its specific mechanism of action through the mitochondrial apoptotic pathway sets it apart from other quassinoids .
Eigenschaften
Molekularformel |
C23H26O11 |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-acetyloxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C23H26O11/c1-8-10-5-12-22-7-32-23(20(30)31-4,17(22)15(19(29)34-12)33-9(2)24)18(28)14(27)16(22)21(10,3)6-11(25)13(8)26/h6,12,14-18,25,27-28H,5,7H2,1-4H3/t12-,14-,15-,16-,17-,18+,21+,22-,23+/m1/s1 |
InChI-Schlüssel |
JXTROYJRNXSSKW-XUVISEOFSA-N |
Isomerische SMILES |
CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC |
Kanonische SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


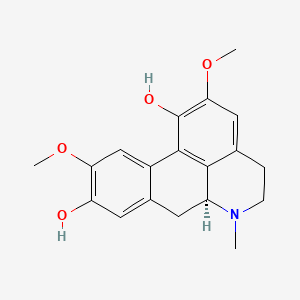

![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
